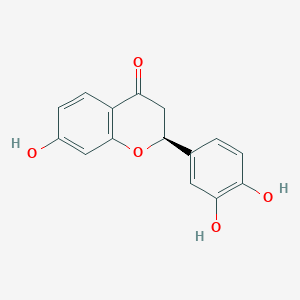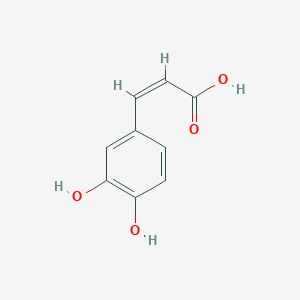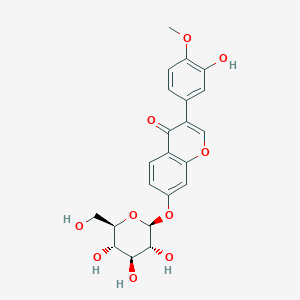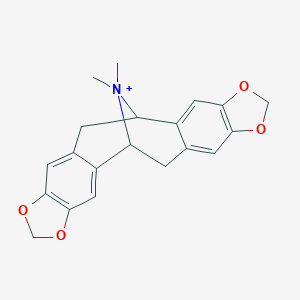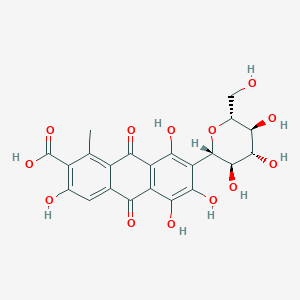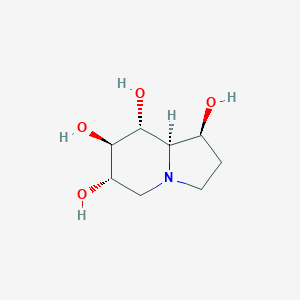
Cimicifugoside H1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cimicifugosid H1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Referenzverbindung zur Untersuchung der Eigenschaften von Cyclolanostanol-Xylosiden verwendet . In der Biologie wird es auf sein Potenzial zur Hemmung des Knochenabbaus und zur Verhinderung von Knochenverlust untersucht . In der Medizin wird es auf sein Potenzial zur Behandlung von Osteoporose und anderen knochenbedingten Erkrankungen untersucht . Darüber hinaus hat es Anwendungen in der pharmazeutischen Industrie als potenzielles Therapeutikum .
Wirkmechanismus
Der Wirkmechanismus von Cimicifugosid H1 beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen, die am Knochenabbau beteiligt sind. Es hemmt die Aktivität von Osteoklasten, den Zellen, die für den Knochenabbau verantwortlich sind, wodurch der Knochenverlust verhindert wird . Die Verbindung interagiert auch mit verschiedenen Signalwegen, die am Knochenstoffwechsel beteiligt sind .
Safety and Hazards
Wirkmechanismus
The mechanism of action of Cimicifugoside H1 involves its interaction with molecular targets involved in bone resorption. It inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby preventing bone loss . The compound also interacts with various signaling pathways involved in bone metabolism .
Biochemische Analyse
Biochemical Properties
Cimicifugoside H1 plays a significant role in biochemical reactions, particularly in inhibiting bone resorption. It interacts with various enzymes and proteins, including those involved in bone metabolism. For instance, this compound has been shown to inhibit the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is achieved through the modulation of signaling pathways that regulate osteoclast differentiation and activity.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In osteoclasts, it inhibits bone resorption by reducing the activity and number of these cells . Additionally, this compound has been observed to influence cell signaling pathways, such as the RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) pathway, which is crucial for osteoclast differentiation and function . This compound also affects gene expression related to bone metabolism, thereby contributing to its protective effects against bone loss.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and signaling pathways. It binds to receptors on osteoclasts, inhibiting their differentiation and activity. This binding interaction leads to the downregulation of genes involved in osteoclastogenesis, such as NFATc1 (Nuclear Factor of Activated T-Cells, Cytoplasmic 1) and c-Fos . Additionally, this compound modulates the activity of enzymes involved in bone resorption, further contributing to its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, this compound has shown sustained inhibitory effects on osteoclast activity over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bone resorption without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes such as cathepsin K and matrix metalloproteinases, which are involved in the degradation of bone matrix . By inhibiting these enzymes, this compound reduces bone resorption and promotes bone health. Additionally, the compound affects metabolic flux and metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to cross the blood-brain barrier, indicating its potential for central nervous system effects . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of osteoclasts, where it exerts its inhibitory effects on bone resorption . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its effective interaction with target biomolecules .
Vorbereitungsmethoden
Cimicifugosid H1 wird hauptsächlich aus den Rhizomen von Cimicifuga foetida L. extrahiert. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethylacetat und n-Butanol . Die Verbindung wird dann unter Verwendung chromatographischer Techniken gereinigt, um einen hohen Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
Cimicifugosid H1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Cimicifugosid H1 ähnelt anderen Cyclolanostanol-Xylosiden wie Cimicifugosid H2 und Cimicifugosid H3 . Es ist einzigartig in seiner Fähigkeit, den Knochenabbau zu hemmen und Knochenverlust zu verhindern . Andere ähnliche Verbindungen umfassen Cimicifugadin, ein Triterpenalkaloidglykosid mit einer anderen Struktur und Reaktivität .
Eigenschaften
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-GLWILYKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163046-73-9 | |
| Record name | Cimicifugoside H-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMICIFUGOSIDE H1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


